2-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol
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Overview
Description
2-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol is an organic compound that features a pyrazole ring substituted with a methyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with 2-aminoethanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced pyrazole derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-methylpropan-1-ol: Shares a similar structure but lacks the pyrazole ring.
1-(propan-2-yl)-1H-pyrazol-4-yl]methylamine: Similar but without the hydroxyl group.
Uniqueness
2-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol is unique due to the presence of both the pyrazole ring and the hydroxyl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C10H19N3O |
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Molecular Weight |
197.28 g/mol |
IUPAC Name |
2-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]ethanol |
InChI |
InChI=1S/C10H19N3O/c1-8(2)13-9(3)10(7-12-13)6-11-4-5-14/h7-8,11,14H,4-6H2,1-3H3 |
InChI Key |
HPUOBVWDCADYFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)CNCCO |
Origin of Product |
United States |
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